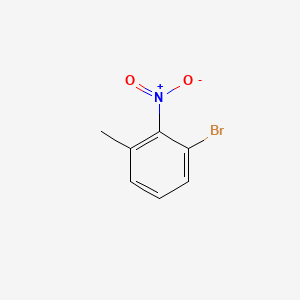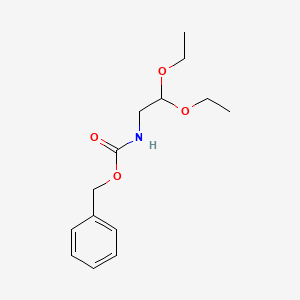
3-Bromo-2-nitrotoluene
Overview
Description
3-Bromo-2-nitrotoluene: is an organic compound with the molecular formula C7H6BrNO2 . It is a derivative of toluene, where the methyl group is substituted with a bromine atom at the third position and a nitro group at the second position on the benzene ring. This compound is used as an intermediate in the synthesis of various chemicals and pharmaceuticals.
Mechanism of Action
Target of Action
It’s known that nitro compounds generally target the respiratory system .
Mode of Action
The mode of action of 3-Bromo-2-nitrotoluene involves interactions with its targets, which are likely to be influenced by the presence of the bromine, methyl, and nitro groups on the benzene ring . The bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3, and a nitro group can be introduced by nitration with HNO3/H2SO4 .
Biochemical Pathways
The synthesis of this compound involves several biochemical pathways. The introduction of a new substituent is strongly affected by the directing effects of other substituents . The bromination of o-nitrotoluene could be used because the activating methyl group would dominate the deactivating nitro group and direct bromination to the correct position .
Pharmacokinetics
The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .
Result of Action
Nitro compounds are known to cause methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood .
Biochemical Analysis
Biochemical Properties
3-Bromo-2-nitrotoluene plays a crucial role in biochemical reactions, particularly in the synthesis of polysubstituted benzenes. It interacts with various enzymes and proteins, facilitating electrophilic aromatic substitution reactions. The bromine and nitro groups on the benzene ring influence the reactivity and orientation of the compound in these reactions. For instance, the nitro group is a strong electron-withdrawing group, which deactivates the benzene ring and directs incoming substituents to the meta position .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in the activity of these biomolecules, impacting overall cell function. For example, the presence of the nitro group can lead to oxidative stress within cells, affecting cellular metabolism and signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The bromine atom can participate in halogen bonding, while the nitro group can engage in hydrogen bonding and electrostatic interactions. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes. Threshold effects have been observed, where a certain dosage level triggers a noticeable change in cellular activity. High doses of this compound can be toxic, leading to adverse effects such as oxidative stress, enzyme inhibition, and disruption of cellular metabolism .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can undergo biotransformation through processes such as reduction, oxidation, and conjugation. These metabolic reactions can alter the compound’s biochemical properties and influence its activity within cells. For example, the nitro group can be reduced to an amino group, changing the compound’s reactivity and interactions with biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. Transporters and binding proteins facilitate the movement of the compound across cellular membranes and within different cellular compartments. The compound’s localization and accumulation can affect its biochemical activity and interactions with biomolecules. For instance, the presence of specific transporters can enhance the uptake and distribution of this compound within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, the nitro group can act as a targeting signal, directing the compound to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2-nitrotoluene: One common method to prepare 3-bromo-2-nitrotoluene is by brominating 2-nitrotoluene.
Nitration of 3-bromotoluene: Another method involves the nitration of 3-bromotoluene using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Industrial Production Methods:
- Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) for nucleophilic substitution reactions.
Major Products:
Reduction: 3-Bromo-2-aminotoluene.
Substitution: 2-Nitro-3-hydroxytoluene.
Scientific Research Applications
Comparison with Similar Compounds
2-Bromo-3-nitrotoluene: Similar structure but with different positions of the bromine and nitro groups.
4-Bromo-2-nitrotoluene: Another isomer with the bromine atom at the fourth position.
Uniqueness:
- 3-Bromo-2-nitrotoluene is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of specific target molecules .
Properties
IUPAC Name |
1-bromo-3-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKMDDOCVPNVMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200433 | |
| Record name | Benzene, 1-bromo-3-methyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52414-97-8 | |
| Record name | Benzene, 1-bromo-3-methyl-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052414978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-bromo-3-methyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52414-97-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B1267143.png)

![Benzo[b]thiophen-5-amine](/img/structure/B1267150.png)











